molecular formula C14H22N4O B6469908 N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640970-95-0

N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469908
CAS No.: 2640970-95-0
M. Wt: 262.35 g/mol
InChI Key: LWKCKYCUHQABEW-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the 2-methylpyrimidin-4-yl group, and the tert-butyl group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule and its stereochemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the pyrrolidine ring could contribute to its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrrolidine derivatives are used in medicinal chemistry due to their ability to bind to various biological targets .

Future Directions

The future directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Pyrrolidine derivatives are a rich area of study, with potential applications in the treatment of a variety of diseases .

Properties

IUPAC Name

N-tert-butyl-1-(2-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-10-15-7-5-12(16-10)18-8-6-11(9-18)13(19)17-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKCKYCUHQABEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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